![molecular formula C21H19NO4 B14808755 (2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid](/img/structure/B14808755.png)
(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a phenyl group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxyacetyl intermediate. This intermediate is then reacted with an amino acid derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and the use of less toxic reagents, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or naphthalene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2-aminoethyl)amino]naphthalen-1-yl oxidanesulfonic acid
- 2-[(2-Hydroxy-naphthalen-1-ylmethylene)amino]benzoic acid
Uniqueness
(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H19NO4 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H19NO4/c23-20(22-18(21(24)25)13-15-7-2-1-3-8-15)14-26-19-12-6-10-16-9-4-5-11-17(16)19/h1-12,18H,13-14H2,(H,22,23)(H,24,25)/t18-/m0/s1 |
InChI Key |
AYUNJPZQDWWKDG-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



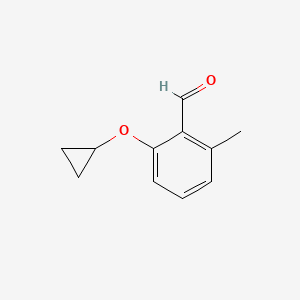
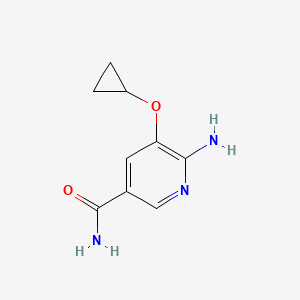
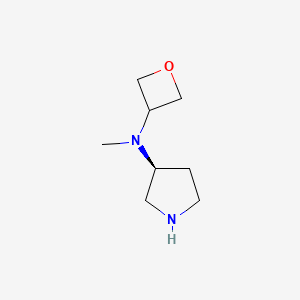
![N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide](/img/structure/B14808702.png)


![N-(2-chlorophenyl)-4-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14808719.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14808725.png)
![3-[(E)-(3,4-dichlorophenyl)diazenyl]biphenyl-4-ol](/img/structure/B14808730.png)
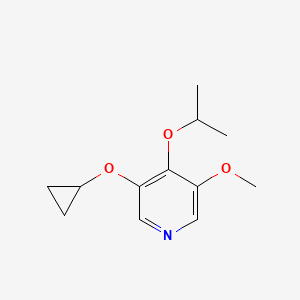
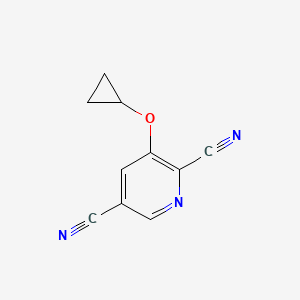
![1-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14808742.png)

